![molecular formula C15H16N6 B6438895 4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2548995-18-0](/img/structure/B6438895.png)
4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
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Overview
Description
The compound “4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have shown a therapeutic interest and have been used as therapeutics .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which P450 recognizes the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can be characterized by spectroscopic means and elemental analysis .Mechanism of Action
Target of Action
The primary target of the compound “4-methyl-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . CDK2 is a key player in the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . Most notably, the compound shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Future Directions
There are a number of potential future directions for research on 4-MPP. For example, further studies are needed to understand its exact mechanism of action and to identify potential therapeutic applications in the treatment of neurological disorders. In addition, further research is needed to understand its potential antidiabetic and anti-inflammatory effects, as well as its potential side effects. Finally, further research is also needed to identify new synthetic methods for producing 4-MPP.
Synthesis Methods
4-MPP can be synthesized through a multi-step process that starts with the reaction of 4-methyl-1-pyrazole with 1-(pyrido[2,3-d]pyrimidin-4-yl)azetidin-3-ylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired 4-MPP product. The reaction can be further optimized by varying the reaction conditions, such as temperature, reaction time, and reactant concentrations.
Scientific Research Applications
4-MPP has been studied for its potential applications in biochemistry and physiology. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition of acetylcholinesterase has been suggested to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease. In addition, 4-MPP has also been studied for its potential to act as an antidiabetic agent, as well as an anti-inflammatory agent.
properties
IUPAC Name |
4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-11-5-19-21(6-11)9-12-7-20(8-12)15-13-3-2-4-16-14(13)17-10-18-15/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPIRWDDHNJFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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